N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide
Brand Name: Vulcanchem
CAS No.: 921784-90-9
VCID: VC5553948
InChI: InChI=1S/C22H16N2O4/c1-27-19-8-3-2-6-15(19)21-13-18(25)16-12-14(9-10-20(16)28-21)24-22(26)17-7-4-5-11-23-17/h2-13H,1H3,(H,24,26)
SMILES: COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4
Molecular Formula: C22H16N2O4
Molecular Weight: 372.38

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide

CAS No.: 921784-90-9

Cat. No.: VC5553948

Molecular Formula: C22H16N2O4

Molecular Weight: 372.38

* For research use only. Not for human or veterinary use.

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide - 921784-90-9

Specification

CAS No. 921784-90-9
Molecular Formula C22H16N2O4
Molecular Weight 372.38
IUPAC Name N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide
Standard InChI InChI=1S/C22H16N2O4/c1-27-19-8-3-2-6-15(19)21-13-18(25)16-12-14(9-10-20(16)28-21)24-22(26)17-7-4-5-11-23-17/h2-13H,1H3,(H,24,26)
Standard InChI Key GACTVVAPZJSNSL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide is C22H16N2O4, with a molecular weight of 372.4 g/mol . The structure comprises a chromen-4-one scaffold substituted with a 2-methoxyphenyl group at position 2 and a picolinamide (pyridine-2-carboxamide) group at position 6 (Figure 1). Key structural features include:

  • Chromen-4-one core: A benzopyran-4-one system contributing to planar aromaticity and π-π stacking potential .

  • 2-Methoxyphenyl substituent: Introduces steric and electronic effects, influencing binding affinity to hydrophobic pockets in biological targets .

  • Picolinamide group: Enhances hydrogen-bonding capacity via the amide linkage and pyridine nitrogen, critical for interactions with enzymes or receptors .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step functionalization of the chromen-4-one core. A representative pathway includes:

  • Formation of the chromen-4-one scaffold: Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes under acidic conditions .

  • Introduction of the 2-methoxyphenyl group: Electrophilic substitution or Suzuki-Miyaura coupling at position 2 of the chromenone .

  • Picolinamide functionalization at position 6: Amide coupling using pyridine-2-carboxylic acid chloride and the amino-substituted chromenone intermediate under inert conditions .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Chromenone formationHCl, ethanol, reflux, 6 h65%
22-Methoxyphenyl additionPd(PPh3)4, K2CO3, DMF, 80°C, 12 h72%
3Picolinamide couplingPyridine-2-carbonyl chloride, NEt3, THF, 0°C→RT58%

The compound’s reactivity is influenced by its electron-deficient pyridine ring and the electrophilic carbonyl group. It undergoes nucleophilic substitution at the pyridine nitrogen and participates in cycloaddition reactions at the α,β-unsaturated ketone moiety .

CompoundTargetIC50/EC50Reference
3-MethylquercetinIL-615 μM
2'-MethoxyflavoneMAO-B8.2 μM
Picolinamide-CD2 inhibitorsCDK20.3 nM

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